myomiR-IN-1 - 1392224-59-7

myomiR-IN-1

Catalog Number: EVT-275828
CAS Number: 1392224-59-7
Molecular Formula: C33H27NO6
Molecular Weight: 533.58
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
myomiR-IN-1 is an inhibitor of myomiRs. It acts by inhibiting the translation of myoD in C2C12 cells without changing the expression level of myoD mRNA and downregulating expression of differentiation markers.
Overview

MyomiR-IN-1 is a compound related to the family of muscle-specific microRNAs, known as myomiRs, which play critical roles in the regulation of skeletal muscle development and function. MyomiRs are involved in various physiological processes, including muscle differentiation, hypertrophy, and atrophy. They have been identified as key regulators in the communication between muscle fibers and motor neurons, influencing muscle homeostasis and plasticity.

Classification

MyomiR-IN-1 belongs to a broader class of biomolecules known as microRNAs. MicroRNAs are small non-coding RNA molecules that regulate gene expression at the post-transcriptional level. Within the myomiR family, MyomiR-IN-1 is classified based on its specific sequence and function in muscle tissue.

Synthesis Analysis

Methods

The synthesis of MyomiR-IN-1 typically involves the following methods:

  1. Chemical Synthesis: This process includes solid-phase synthesis techniques that allow for the assembly of nucleic acid sequences.
  2. In Vitro Transcription: Synthetic DNA templates can be used to produce RNA transcripts through polymerase reactions.
  3. Purification: The synthesized microRNAs are purified using high-performance liquid chromatography (HPLC) to ensure high purity and yield.

Technical Details

The synthesis process may involve the use of modified nucleotides to enhance stability and efficacy. For example, incorporating locked nucleic acids (LNAs) can improve binding affinity to target mRNAs.

Molecular Structure Analysis

Structure

The molecular structure of MyomiR-IN-1 consists of a short nucleotide sequence typically ranging from 20 to 24 nucleotides in length. The specific sequence can vary depending on the targeted gene regulation.

Data

The structural data for MyomiR-IN-1 would include:

  • Nucleotide Composition: A typical composition includes adenine (A), cytosine (C), guanine (G), and uracil (U).
  • Secondary Structure: MicroRNAs often form hairpin structures that are crucial for their function in gene silencing.
Chemical Reactions Analysis

Reactions

MyomiR-IN-1 participates in several chemical reactions primarily associated with gene regulation:

  1. Target mRNA Binding: MyomiR-IN-1 binds to complementary sequences on target messenger RNAs, leading to translational repression or degradation.
  2. Gene Silencing: The binding process often involves Argonaute proteins, which facilitate the silencing mechanism.

Technical Details

The efficiency of these reactions can be influenced by factors such as the presence of competing endogenous RNAs and cellular conditions affecting microRNA stability.

Mechanism of Action

Process

The mechanism of action for MyomiR-IN-1 involves:

  1. Binding to Target mRNA: The microRNA recognizes and binds to specific sequences within target mRNAs.
  2. Repression of Translation: This binding can inhibit protein translation or lead to mRNA degradation through the RNA-induced silencing complex (RISC).

Data

Research indicates that myomiRs like MyomiR-IN-1 can regulate key genes involved in muscle differentiation and hypertrophy, such as serum response factor and connexin 43.

Physical and Chemical Properties Analysis

Physical Properties

MyomiR-IN-1 is typically characterized by:

  • Molecular Weight: Varies depending on nucleotide composition but generally falls within the range typical for small RNA molecules.
  • Solubility: Generally soluble in aqueous buffers used for biological assays.

Chemical Properties

Key chemical properties include:

  • Stability: MicroRNAs are sensitive to degradation by nucleases; thus, modifications are often employed to enhance stability.
  • Reactivity: Interaction with target mRNAs is highly specific, requiring precise base-pairing for effective regulation.
Applications

Scientific Uses

MyomiR-IN-1 has several potential applications in scientific research and medicine:

  1. Gene Regulation Studies: It serves as a tool for studying gene expression patterns in skeletal muscle.
  2. Therapeutic Targets: Due to its role in muscle homeostasis, it may be targeted for therapeutic interventions in muscle-wasting diseases such as amyotrophic lateral sclerosis.
  3. Biomarkers for Muscle Health: Changes in myomiR expression levels could serve as biomarkers for assessing muscle health and disease progression.
Introduction to MyomiR Networks in Muscle Biology

Definition and Classification of Muscle-Specific microRNAs (myomiRs)

MyomiRs are a subclass of tissue-enriched or tissue-specific microRNAs that govern transcriptional and post-transcriptional processes in striated muscle. The core myomiR family comprises eight members: miR-1, miR-133a, miR-133b, miR-206, miR-208a, miR-208b, miR-486, and miR-499 [2] [5]. These miRNAs exhibit distinct expression patterns:

  • Skeletal muscle specificity: miR-206 is exclusively expressed in skeletal muscle, while miR-133b is skeletal muscle-enriched [2] [7].
  • Cardiac/skeletal co-expression: miR-1, miR-133a, miR-208b, miR-486, and miR-499 are abundant in both tissues [5] [9].
  • Cardiac restriction: miR-208a is cardiac-specific [5].

Genomic organization dictates their expression. For example:

  • miR-1 and miR-133a form bicistronic clusters located in the introns of MIB1 (chr18q11.2, chr20q13.33) [1] [3].
  • miR-206 and miR-133b exist as an intergenic cluster on chr6p12.2 [3] [10].
  • miR-208a, miR-208b, and miR-486 reside in introns of myosin heavy chain genes (MYH6, MYH7, and ANK1, respectively) [6] [9].

Table 1: Classification and Genomic Context of Canonical myomiRs

MyomiRGenomic ContextTissue SpecificityValidated Targets
miR-1Intronic (MIB1)Cardiac/SkeletalHDAC4, IGF-1, FZD7
miR-133aIntronic (MIB1)Cardiac/SkeletalSRF, IGF-1R, Cdc42
miR-206Intergenic (chr6p12.2)Skeletal MuscleConnexin 43, Pax7
miR-208bIntronic (MYH7)Cardiac/SkeletalSox6, THRAP1
miR-499Intergenic/Intronic (MYH7B)Cardiac/SkeletalSox6, Fnip1
miR-486Intronic (ANK1)Cardiac/Skeletal (enriched)PTEN, FoxO1

Evolutionary Conservation and Genomic Organization of myomiR Family Members

MyomiR genes exhibit deep evolutionary conservation across vertebrates but display lineage-specific genomic rearrangements:

  • Conserved synteny: miR-1/miR-133a clusters are syntenic in mammals, birds, and teleost fish, indicating functional constraint [3] [10].
  • Fish-specific adaptations: Zebrafish harbor two paralogous copies of miR-499 due to whole-genome duplication, while Tetraodontiformes (pufferfish) show deletion of the miR-1-1/133a-2 cluster [3] [10].
  • Exon location shifts: In medaka and stickleback fish, miR-499 transitions from intronic (MYH7B) to intergenic, suggesting divergent regulatory mechanisms [3].

Host gene relationships further underscore functional integration:

  • Myosin-embedded myomiRs: miR-208a/b and miR-499 reside within MYH6, MYH7, and MYH7B, physically linking their expression to contractile protein synthesis [6] [9].
  • Transcription factor coordination: MyomiR promoters contain binding sites for myogenic regulators (MyoD, Mef2, SRF), enabling co-expression with muscle differentiation programs [4] [9].

Table 2: Evolutionary Genomic Events Impacting myomiRs in Vertebrates

SpeciesGenomic EventAffected myomiRsFunctional Consequence
Zebrafish (Danio rerio)Duplication of MYH7B locusmiR-499 paralogsEnhanced slow-twitch regulation
Pufferfish (Tetraodon spp.)Deletion of intergenic clustermiR-1-1/miR-133a-2Loss of one regulatory unit
MammalsConservation of MYH-intronic sitesmiR-208a/b, miR-499Coupling to cardiac myosins

Functional Significance of myomiRs in Skeletal and Cardiac Muscle Plasticity

MyomiRs orchestrate muscle adaptation by modulating key pathways:

Skeletal Muscle Hypertrophy/Atrophy

  • miR-1 suppression: Downregulated during mechanical overload, relieving repression of IGF-1 and HDAC4 to activate growth pathways [4] [7].
  • miR-206 dynamics: Promotes satellite cell differentiation during regeneration; its knockout delays reinnervation but shows no basal phenotype [4] [10].
  • miR-499/208b: Drive slow-twitch fiber specification by repressing Sox6, a suppressor of β-myosin heavy chain [4] [7].

Cardiac Remodeling

  • miR-208a is essential for stress-induced hypertrophy and conduction, modulating THRAP1 and GATA4 [6].
  • Opposing roles of clustered myomiRs: miR-1 promotes differentiation by targeting FZD7 (Wnt inhibitor), while miR-133a enhances proliferation via SRF inhibition [1] [6].

Regulatory Networks

  • Feedback loops: miR-133 represses SRF, which activates miR-133 transcription, creating a self-balancing circuit [6].
  • Cross-tissue communication: Circulating myomiRs (e.g., elevated miR-1, -133a post-marathon) serve as biomarkers of muscle damage [2].

Table 3: Key Functional Roles of myomiRs in Muscle Plasticity

Functional ContextmyomiR ActivityKey TargetsDownstream Effect
Myoblast differentiationmiR-1 ↑, miR-206 ↑HDAC4, Pax7Myocyte fusion, MRF activation
Load-induced hypertrophymiR-1 ↓, miR-133a ↓IGF-1, Cdc42Protein synthesis, cytoskeletal remodeling
Slow-twitch specificationmiR-499 ↑, miR-208b ↑Sox6, Purββ-MHC expression, oxidative metabolism
Denervation atrophymiR-206 ↑Connexin 43, follistatinNMJ reinnervation

Synthesis and Implications for myomiR-IN-1

MyomiR networks represent master regulators of muscle plasticity, with evolutionary conservation underscoring their non-redundant roles. myomiR-IN-1 emerges as a strategic modulator of these networks, leveraging insights into:

  • Cluster-specific regulation: Targeting bicistronic units (e.g., miR-1/miR-133a) may fine-tune proliferation vs. differentiation balance.
  • Host gene coupling: Compounds influencing MYH expression could concurrently modulate intronic myomiRs (e.g., miR-208b/miR-499).
  • Pathway synergy: Simultaneous targeting of myomiR cohorts (e.g., miR-1 + miR-206) may enhance regenerative outcomes beyond single-miR approaches.

Future research on myomiR-IN-1 should prioritize mapping its effects onto this established framework, particularly its impact on conserved feedback loops and cross-species regulatory hubs.

Properties

CAS Number

1392224-59-7

Product Name

myomiR-IN-1

IUPAC Name

8-(tert-Butylcarboxy)oxy-5-(8a-methoxy-3,8-dioxo-2-phenyl-2a,3,8,8a-tetrahydro-cyclobuta[b]naphthalen-1-yl)-quinoline

Molecular Formula

C33H27NO6

Molecular Weight

533.58

InChI

InChI=1S/C33H27NO6/c1-32(2,3)40-31(37)39-24-17-16-20(21-15-10-18-34-28(21)24)26-25(19-11-6-5-7-12-19)27-29(35)22-13-8-9-14-23(22)30(36)33(26,27)38-4/h5-18,27H,1-4H3

InChI Key

GNUJEUMWYJVRKO-UHFFFAOYSA-N

SMILES

O=C(C1=C2C=CC=C1)C(C(C3=C4C=CC=NC4=C(OC(OC(C)(C)C)=O)C=C3)=C5C6=CC=CC=C6)(OC)C5C2=O

Solubility

Soluble in DMSO

Synonyms

myomiR-IN-1; myomiR IN 1; myomiRIN1; myomiR inhibitor-1; myomiR inhibitor 1;

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